3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound known for its potential bioactive properties. It is an ester derivative of piperidine-1-carboxylic acid and is commonly used in the synthesis of pharmaceuticals and agrochemicals . This compound exhibits various biological activities, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 5-chloro-2-hydroxymethylpyrimidine with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial production process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted pyrimidine derivatives .
Scientific Research Applications
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(5-Chloro-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may exhibit unique biological activities and chemical properties due to the presence of the piperidine ring. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-5-11(9-19)10-21-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLABQYAQEGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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